(E)-5-chloro-N-(3-ethyl-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide
Description
Properties
IUPAC Name |
5-chloro-N-(3-ethyl-4,6-difluoro-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClF2N2OS2/c1-2-19-12-8(17)5-7(16)6-10(12)22-14(19)18-13(20)9-3-4-11(15)21-9/h3-6H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCGYBMYFROQNEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2SC1=NC(=O)C3=CC=C(S3)Cl)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClF2N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-5-chloro-N-(3-ethyl-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.
Synthesis and Structural Characteristics
The compound is synthesized through a series of reactions involving benzothiazole derivatives and thiophene carboxamide frameworks. The synthetic pathway typically involves the Knoevenagel condensation reaction, which allows for the formation of various substituted thiophene derivatives. The final product's structure is characterized by the presence of both chloro and difluoro substituents on the benzothiazole moiety, which are crucial for its biological activity.
Biological Activity Overview
The biological activities of this compound have been explored in various studies, particularly regarding its anticancer properties and potential as an antimicrobial agent.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiophene carboxamide derivatives. For instance, compounds similar to this compound have shown promising results against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 2b | Hep3B | 5.46 |
| 2e | Hep3B | 12.58 |
| (E)-5-chloro... | A431 | 1.0 |
| (E)-5-chloro... | A549 | 0.8 |
These results indicate that the compound can effectively inhibit cell proliferation and induce apoptosis in cancer cells. The mechanism of action appears to involve disruption of tubulin dynamics, similar to that observed with the known anticancer agent Combretastatin A-4 (CA-4), highlighting its potential as a biomimetic compound.
Antimicrobial Activity
In addition to its anticancer properties, thiophene derivatives have also demonstrated antimicrobial activity. Studies have shown that compounds with a thiophene ring exhibit significant activity against various bacterial strains:
| Bacterial Strain | Activity |
|---|---|
| Escherichia coli | Inhibition |
| Staphylococcus aureus | Moderate inhibition |
| Candida albicans | Significant inhibition |
The antimicrobial efficacy is attributed to the ability of the thiophene moiety to interact with microbial cell membranes and disrupt their integrity.
Case Studies
- Anticancer Efficacy : A study conducted on a series of thiophene carboxamide derivatives demonstrated that compounds with similar structures to this compound exhibited IC50 values ranging from 0.8 to 5.46 µM against Hep3B and A549 cell lines, indicating strong anticancer properties.
- Antimicrobial Action : In vitro tests revealed that thiophene-based compounds displayed broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, with notable effectiveness against Staphylococcus aureus and Escherichia coli.
Comparison with Similar Compounds
Table 1: Structural Comparison
Key Observations :
- The target compound’s 4,6-difluoro substitution enhances electronegativity and metabolic stability compared to chlorine-only analogues like those in triazole-thione systems .
- Its benzo[d]thiazole core differs from 1,3,4-thiadiazole derivatives in aromaticity and electron distribution, which may alter binding affinity in biological systems.
Table 2: Inferred Property Comparison
Notable Findings:
- The 4,6-difluoro substitution may improve membrane permeability compared to non-fluorinated benzo[d]thiazoles .
- The thiophene-2-carboxamide group could mimic ATP-binding motifs in kinase inhibitors, similar to reported thiazole derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
